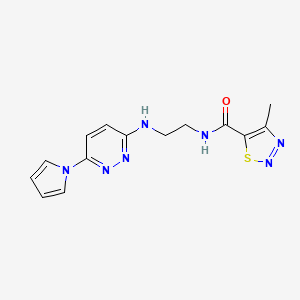

N-(2-((6-(1H-pirrol-1-il)piridazin-3-il)amino)etil)-4-metil-1,2,3-tiadiazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15N7OS and its molecular weight is 329.38. The purity is usually 95%.

BenchChem offers high-quality N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antifibrótica

La parte de pirimidina en este compuesto se ha aprovechado por su potencial antifibrótico. Los investigadores han diseñado y sintetizado nuevos derivados de 2-(piridin-2-il)pirimidina, incluido nuestro compuesto de interés. Estos derivados se evaluaron contra células estelares hepáticas de rata inmortalizadas (HSC-T6). Entre los compuestos probados, etil 6-(5-(p-tolilc arbamoil)pirimidin-2-il)nicotinato (12m) y etil 6-(5-((3,4-difluorofenil)carbam oil)pirimidin-2-il)nicotinato (12q) mostraron actividades antifibróticas superiores en comparación con Pirfenidona y Bipy55′DC. Sus valores de IC50 fueron 45,69 μM y 45,81 μM, respectivamente. Además, estos compuestos inhibieron eficazmente la expresión de colágeno y el contenido de hidroxiprolina in vitro, lo que sugiere su potencial como nuevos fármacos antifibróticos .

Inhibición del factor Xa

Nuestro compuesto ha sido identificado como un inhibidor altamente potente y selectivo del factor Xa, una proteína crucial involucrada en la coagulación sanguínea. Los inhibidores del factor Xa juegan un papel vital en la prevención de la trombosis y los eventos cardiovasculares relacionados. La unión específica de nuestro compuesto al factor Xa lo convierte en un candidato prometedor para la terapia anticoagulante.

Actividad antituberculosa

Aunque no se ha estudiado ampliamente, la estructura del compuesto sugiere posibles propiedades antituberculosas. Se necesitan más investigaciones para explorar su eficacia contra las cepas de Mycobacterium tuberculosis. Esto podría contribuir a la lucha contra la tuberculosis resistente a los medicamentos .

Efectos antiinflamatorios y analgésicos

Ciertos derivados de nuestro compuesto han demostrado actividades antiinflamatorias y analgésicas. Por ejemplo, (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida (42) y (S)-N-(benzo[d]tiazol-2-il)-1-(4-nitrofenilsulfonil)pirrolidin-2-carboxamida (43) mostraron estos efectos junto con bajos índices ulcerogénicos .

Otras posibles actividades biológicas

Aunque menos exploradas, los derivados del compuesto pueden poseer actividades biológicas adicionales, como efectos antibacterianos, antivirales, antioxidantes y antitumorales. Los investigadores continúan investigando estos aspectos para descubrir nuevas aplicaciones terapéuticas .

Rutas de síntesis y desarrollo de fármacos

Comprender las rutas de síntesis de este compuesto y sus derivados es crucial para el desarrollo de fármacos. Los investigadores han empleado diversas estrategias, incluida la N-sulfonación de arilo/heteroarilamina, para sintetizar moléculas relacionadas. Estas vías de síntesis proporcionan información valiosa para el diseño de nuevos fármacos .

Propiedades

IUPAC Name |

4-methyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7OS/c1-10-13(23-20-17-10)14(22)16-7-6-15-11-4-5-12(19-18-11)21-8-2-3-9-21/h2-5,8-9H,6-7H2,1H3,(H,15,18)(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTENRFPJQLKOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)

![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)

![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)

![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)

![2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one](/img/structure/B2529923.png)

![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)

![1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2529929.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529934.png)

![2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2529936.png)